2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one is an organic compound that features a piperidine ring attached to a propanone backbone with two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one typically involves the reaction of piperidine with a suitable ketone precursor under controlled conditions. One common method involves the alkylation of piperidine with 2,2-dimethylpropan-1-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes such as neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(piperidin-4-yl)propan-2-ol: Similar structure with an alcohol group instead of a ketone.
2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one: Contains an aziridine ring instead of a piperidine ring.
Uniqueness
2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a dimethylpropanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-piperidin-4-ylpropan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
QFOUIGQARUZCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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